molecular formula C19H18N2O2S2 B494862 ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate

ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate

Cat. No.: B494862
M. Wt: 370.5g/mol
InChI Key: RNIQPNDTODHBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of diazo compounds, ylides, and carbenes for alkene cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to various biological effects. Detailed mechanistic studies often involve crystallographic analyses and computational modeling to understand these interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate is unique due to its combination of functional groups and the presence of the thia-aza-indene core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5g/mol

IUPAC Name

ethyl 6-amino-8-phenyl-4,11-dithia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraene-5-carboxylate

InChI

InChI=1S/C19H18N2O2S2/c1-2-23-19(22)17-16(20)15-14(11-6-4-3-5-7-11)12-10-24-9-8-13(12)21-18(15)25-17/h3-7H,2,8-10,20H2,1H3

InChI Key

RNIQPNDTODHBIR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C3=C(CCSC3)N=C2S1)C4=CC=CC=C4)N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C3=C(CCSC3)N=C2S1)C4=CC=CC=C4)N

Origin of Product

United States

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